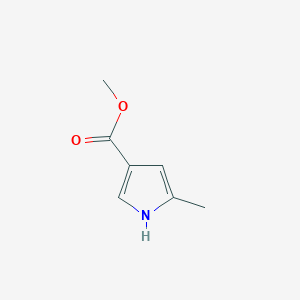

Methyl 5-methyl-1H-pyrrole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(4-8-5)7(9)10-2/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLRQDCBEOTJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879126 | |

| Record name | 5-METHYLPYRROLE-3-CARBOXYLIC ACID,METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40611-76-5 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 5-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40611-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-METHYLPYRROLE-3-CARBOXYLIC ACID,METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-methyl-1H-pyrrole-3-carboxylate

CAS Number: 40611-76-5

Abstract

Methyl 5-methyl-1H-pyrrole-3-carboxylate (CAS No. 40611-76-5) is a substituted pyrrole derivative that serves as a pivotal heterocyclic building block in synthetic organic chemistry and medicinal research. The pyrrole framework is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceutical agents, making its derivatives highly valuable.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthesis methodologies, and thorough spectroscopic characterization. Furthermore, it explores the compound's chemical reactivity, derivatization potential, and significant applications in the field of drug discovery, grounded in its role as a "privileged structure."[3] Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.

Compound Identification and Physicochemical Properties

This compound is a stable, solid organic compound. Its identity and core properties are summarized below. The strategic placement of a methyl group at the C5 position and a methyl ester at the C3 position creates a specific electronic and steric profile, influencing its reactivity and utility as a synthetic precursor.

| Identifier | Data | Source |

| IUPAC Name | This compound | ChemSrc[4] |

| CAS Number | 40611-76-5 | Key Organics[5], Chemsrc[4] |

| Molecular Formula | C₇H₉NO₂ | King-Pharm[6], Stenutz[7] |

| Molecular Weight | 139.15 g/mol | Stenutz[7] |

| Physical Form | Solid | N/A |

| Synonyms | 5-Methyl-1H-pyrrole-3-carboxylic acid methyl ester | Key Organics[5] |

Synthesis Methodologies

The synthesis of polysubstituted pyrroles is a cornerstone of heterocyclic chemistry. For a target like this compound, a modified Hantzsch pyrrole synthesis offers a reliable and convergent approach. This method is chosen for its efficiency in constructing the pyrrole ring from acyclic, commercially available precursors.

The causality behind this choice lies in its mechanism: the reaction robustly forms the C2-C3 and C4-C5 bonds of the pyrrole ring through a series of condensation and cyclization steps, providing excellent control over the substitution pattern.

Experimental Protocol: Modified Hantzsch Pyrrole Synthesis

This protocol describes a representative one-pot synthesis adapted from established methodologies for similar pyrrole derivatives.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate (1.1 equivalents) and chloroacetone (1.0 equivalent) in glacial acetic acid.

-

Enamine Formation: Cool the solution to 0-5°C in an ice bath. Slowly add aqueous ammonia (or a primary amine for N-substituted derivatives) to generate the enamine intermediate in situ. The low temperature controls the exothermic reaction.

-

Cyclization: Allow the reaction mixture to warm to room temperature, then heat to reflux for 2-4 hours. The heating drives the intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash with cold water to remove residual acetic acid and salts, and dry under vacuum.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

This self-validating protocol ensures that the formation of the product can be monitored at each stage, from the initial condensation to the final purification, with characterization confirming the structure.

Caption: Generalized Hantzsch Synthesis Workflow.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of this compound, a combination of spectroscopic techniques is essential. Each method provides unique information that, when combined, offers an unambiguous structural confirmation.

| Technique | Expected Characteristics |

| ¹H NMR | NH Proton: A broad singlet around 8.0-9.0 ppm. Pyrrole Protons: Two doublets in the aromatic region (approx. 6.0-7.0 ppm). Ester Methyl (–OCH₃): A sharp singlet for 3 protons around 3.7 ppm. Ring Methyl (–CH₃): A singlet for 3 protons around 2.2 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the 160-170 ppm range. Pyrrole Ring Carbons: Four distinct signals in the aromatic region (approx. 105-140 ppm). Ester Methyl Carbon (–OCH₃): A signal around 50-55 ppm. Ring Methyl Carbon (–CH₃): A signal in the aliphatic region, around 12-15 ppm. |

| IR (cm⁻¹) | N–H Stretch: A broad absorption band around 3300-3400 cm⁻¹. C=O Stretch (Ester): A strong, sharp absorption band around 1680-1710 cm⁻¹. C–H Stretch (sp² and sp³): Bands around 2850-3100 cm⁻¹. C–N Stretch: A band in the 1200-1350 cm⁻¹ region. |

| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 139.06 corresponding to the molecular formula C₇H₉NO₂. Key Fragments: Loss of the methoxy group (–OCH₃, 31 Da) or the entire ester group (–COOCH₃, 59 Da). |

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dictated by its three key functional components: the electron-rich pyrrole ring, the electrophilic ester group, and the C5-methyl group. This trifecta of functionality makes it a highly versatile intermediate for creating diverse molecular libraries.[1][2]

-

Pyrrole Ring Reactivity: The pyrrole ring is aromatic and electron-rich, making it susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration, acylation). The electron-withdrawing ester at C3 deactivates the adjacent C2 and C4 positions, while the electron-donating methyl group at C5 activates the C4 position. Reactions will typically favor substitution at the C4 position.

-

Ester Group Reactivity: The methyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH, KOH) to yield the corresponding carboxylic acid.[8] This acid is a crucial handle for further modifications, such as amide bond formation via coupling with various amines (EDC/HOBt chemistry), which is a common strategy in drug development.

-

N-H Reactivity: The pyrrole nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated to introduce substituents at the N1 position, further expanding molecular diversity.

Caption: Key Derivatization Pathways.

Applications in Research and Drug Development

The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the blockbuster cholesterol-lowering agent Atorvastatin (Lipitor) and the anti-cancer drug Sunitinib.[9][10] Its value stems from its unique electronic properties and its ability to participate in hydrogen bonding, which is critical for binding to biological targets like enzymes and receptors.[10]

This compound is a direct precursor for building more complex molecules with potential therapeutic applications:

-

Anti-inflammatory Agents: The pyrrole-3-carboxylate moiety is found in compounds designed as inhibitors of enzymes like cyclooxygenase (COX).[11]

-

Antibacterial and Antifungal Agents: Pyrrole derivatives have shown significant potential as antibacterial agents, with various substitutions on the ring modulating their activity against both Gram-positive and Gram-negative bacteria.[9]

-

Anticancer Agents: As a fragment for kinase inhibitors, the pyrrole scaffold can be elaborated to target specific signaling pathways implicated in cancer cell proliferation.[11]

-

Antitubercular Agents: Highly substituted pyrrole-3-carboxylate derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[9][11]

The accessibility of this building block through straightforward synthesis allows for its use in high-throughput screening and the rapid generation of compound libraries to accelerate the drug discovery process.[1][2]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general precautions for substituted pyrroles and related fine chemicals should be followed.[12][13][14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][14]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.[14]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[12] Keep the container tightly closed.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

This information is a guideline and should be supplemented by a compound-specific SDS before use.

References

-

This compound | CAS#:40611-76-5 . Chemsrc. [Link]

-

Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate . National Institutes of Health (NIH). [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential . MDPI. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update . National Institutes of Health (NIH). [Link]

-

methyl 1H-pyrrole-3-carboxylate | C6H7NO2 | CID 12361759 . PubChem, National Institutes of Health (NIH). [Link]

-

methyl 1H-pyrrole-3-carboxylate - 2703-17-5 . ChemSynthesis. [Link]

-

Methyl 5-bromo-1H-pyrrole-3-carboxylate | CAS 16420-39-6 . American Elements. [Link]

-

One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters . National Institutes of Health (NIH). [Link]

-

Safety Data Sheet - 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid . Angene Chemical. [Link]

-

This compound . Stenutz. [Link]

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu . Syrris. [Link]

-

Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development . LinkedIn. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics . Royal Society of Chemistry (RSC). [Link]

-

Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications . MDPI. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . MDPI. [Link]

Sources

- 1. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. syrris.com [syrris.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CAS#:40611-76-5 | Chemsrc [chemsrc.com]

- 5. keyorganics.net [keyorganics.net]

- 6. This compound [40611-76-5] | King-Pharm [king-pharm.com]

- 7. This compound [stenutz.eu]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 11. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. staging.keyorganics.net [staging.keyorganics.net]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-methyl-1H-pyrrole-3-carboxylate

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. Among these, the pyrrole scaffold is a privileged structure, present in vital biological molecules like heme and chlorophyll, and is a recurring motif in numerous therapeutic agents demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Methyl 5-methyl-1H-pyrrole-3-carboxylate (CAS No. 40611-76-5) is a valuable derivative within this class. Its substituted pyrrole ring, featuring both an electron-donating methyl group and an electron-withdrawing methyl carboxylate group, provides a versatile platform for synthetic transformations.[1]

This technical guide offers a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data to provide a foundational understanding of the compound's characteristics, supported by insights into its analytical characterization, reactivity, and safe handling.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical nature of a compound dictate its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below. It is important to note that while some data is specific to this molecule, other values are inferred from closely related, unsubstituted analogs like Methyl 1H-pyrrole-3-carboxylate due to a lack of specific experimental data for the title compound.

Molecular Structure

The chemical structure of this compound is foundational to its reactivity and spectroscopic signature.

Caption: Molecular structure of this compound.

Summary of Physical Data

The table below consolidates the key physicochemical properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 40611-76-5 | [4][5] |

| Molecular Formula | C₇H₉NO₂ | [5][6] |

| Molecular Weight | 139.15 g/mol | [4][5] |

| Appearance | Solid (Expected) | Inferred from related compounds |

| Melting Point | Data not available. (Related compound, Methyl 1H-pyrrole-3-carboxylate, melts at 85-89 °C) | [7][8] |

| Boiling Point | Data not available. (Related compound, Methyl 1H-pyrrole-3-carboxylate, boils at 284 °C) | [8][9] |

| Solubility | Slightly soluble in water (Expected) | Inferred from related compounds[8][9] |

| LogP | 1.10970 | [4] |

| Storage Condition | Store at room temperature | [4] |

Section 2: Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount in chemical research and drug development. The multi-spectroscopic approach described here provides a self-validating system for the identification and purity assessment of this compound.

Caption: Workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. While specific experimental spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the structure and data from analogous pyrroles.[10][11]

-

¹H NMR:

-

N-H Proton: A broad singlet is expected around δ 8.0-9.0 ppm, characteristic of a pyrrolic N-H.

-

Ring Protons: Two distinct signals are anticipated in the aromatic region (δ 6.0-7.5 ppm). The proton at the C2 position and the proton at the C4 position will appear as singlets or narrow doublets due to minimal coupling.

-

5-Methyl Group (-CH₃): A sharp singlet at approximately δ 2.2-2.5 ppm, corresponding to the three protons of the methyl group attached to the ring.

-

3-Carboxylate Methyl Group (-OCH₃): A sharp singlet around δ 3.7-3.9 ppm from the three ester methyl protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the δ 160-170 ppm range.

-

Ring Carbons: Four distinct signals for the pyrrole ring carbons are expected between δ 110-140 ppm.

-

Methyl Carbons: The 5-methyl carbon should appear around δ 12-15 ppm, while the ester methoxy carbon will be further downfield, typically δ 50-55 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides definitive evidence for the presence of key functional groups. The carboxylate group, in particular, has strong, characteristic absorption bands.[12]

-

N-H Stretch: A moderate to sharp band located around 3300-3400 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A very strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹. This is a key diagnostic peak for the carboxylate functionality.

-

C-O Stretch (Ester): A strong band between 1200-1300 cm⁻¹ is characteristic of the C-O single bond stretch of the ester.

-

C=C and C-N Stretches: Multiple bands in the 1400-1600 cm⁻¹ fingerprint region correspond to the pyrrole ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can offer structural clues through fragmentation analysis.

-

Molecular Ion (M⁺): For this compound (C₇H₉NO₂), the exact mass is 139.0633 Da. In a standard electron ionization (EI) mass spectrum, a prominent molecular ion peak would be observed at an m/z of 139.

-

Key Fragmentation Patterns: Common fragmentation pathways would likely include the loss of the methoxy group (-OCH₃, 31 Da) to give a fragment at m/z 108, or the loss of the entire methoxycarbonyl group (-COOCH₃, 59 Da) resulting in a fragment at m/z 80.

Section 3: Synthesis and Reactivity Insights

Synthetic Pathways

Substituted pyrroles like this compound are typically synthesized through well-established condensation reactions. While a specific, validated protocol for this exact molecule is not detailed in the literature reviewed, a general and logical approach would involve the Paal-Knorr pyrrole synthesis.[13] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Caption: A generalized workflow for the synthesis of substituted pyrroles.

This synthetic strategy is robust and allows for the introduction of various substituents on the pyrrole ring by choosing appropriately functionalized starting materials.[13]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups:

-

The Pyrrole Ring: The pyrrole ring is electron-rich and aromatic, making it susceptible to electrophilic substitution reactions (e.g., halogenation, nitration, acylation). The existing substituents will direct incoming electrophiles, typically to the C2 or C4 positions.

-

The Ester Group: The methyl ester is a versatile handle for further chemical modification. It can undergo:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

-

Amidation: Reaction with amines to form amides, a common transformation in the synthesis of bioactive molecules.[2]

-

Reduction: Reduction to the corresponding primary alcohol using reagents like lithium aluminum hydride.

-

-

The N-H Proton: The pyrrolic proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or other N-functionalization reactions.[3]

Section 4: Safety and Handling

-

Hazards Identification: Similar compounds are known to cause skin and eye irritation.[14][15] May cause respiratory irritation if inhaled.[14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Handling and Storage:

-

First Aid Measures:

Conclusion

This compound is a structurally well-defined heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its physicochemical properties, characterized by a solid-state nature, moderate lipophilicity, and distinct spectroscopic signatures, make it readily identifiable and manageable in a laboratory setting. The presence of versatile functional groups—the reactive pyrrole ring, the modifiable ester, and the N-H proton—provides multiple avenues for the creation of more complex and potentially bioactive molecules. Adherence to standard safety protocols ensures that this valuable synthetic intermediate can be handled effectively and safely in a research environment.

References

-

Lopchuk, J. H., & Gribble, G. W. (2014). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o338. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12361759, methyl 1H-pyrrole-3-carboxylate. Retrieved January 18, 2026, from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

ChemSynthesis. (n.d.). methyl 1H-pyrrole-3-carboxylate. Retrieved January 18, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved January 18, 2026, from [Link]

-

MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. Retrieved January 18, 2026, from [Link]

-

MDPI. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 18, 2026, from [Link]

-

MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved January 18, 2026, from [Link]

-

JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved January 18, 2026, from [Link]

-

LookChem. (n.d.). Cas 2703-17-5,1H-Pyrrole-3-carboxylic acid, methyl ester (9CI). Retrieved January 18, 2026, from [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9822, 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved January 18, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 4. This compound | CAS#:40611-76-5 | Chemsrc [chemsrc.com]

- 5. This compound [stenutz.eu]

- 6. keyorganics.net [keyorganics.net]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. lookchem.com [lookchem.com]

- 9. Methyl 1H-pyrrole-3-carboxylate CAS#: 2703-17-5 [m.chemicalbook.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Pyrrole synthesis [organic-chemistry.org]

- 14. staging.keyorganics.net [staging.keyorganics.net]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to Methyl 5-methyl-1H-pyrrole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl 5-methyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, explore synthetic strategies, analyze its spectral characteristics, and discuss its applications in the development of novel therapeutics.

Core Molecular Attributes

This compound is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The presence of both a methyl group and a methyl carboxylate group on the pyrrole ring provides multiple sites for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 40611-76-5 | [1] |

| Physical Form | Solid | [2] |

| Storage Temperature | Refrigerator | [2] |

Synthesis of the Pyrrole Core

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with several named reactions developed for this purpose. While a specific, detailed experimental protocol for this compound is not explicitly detailed in the surveyed literature, its structure lends itself to synthesis via established methods such as the Knorr, Paal-Knorr, or Hantzsch pyrrole syntheses. These methods offer a logical framework for its preparation from readily available starting materials. A research paper on the synthesis of related pyrrole derivatives mentions the use of the Knorr reaction.[4]

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound points towards a condensation reaction between an α-amino ketone and a β-ketoester, the key disconnection in the Knorr pyrrole synthesis.

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Workflow: The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[4] The reaction mechanism proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The choice of a β-ketoester as one of the starting materials directly installs the required carboxylate functionality at the 3-position of the pyrrole ring.

Caption: Potential synthetic pathways and applications.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements:

-

H302: Harmful if swallowed. [2] * H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2]* Precautionary Statements:

-

P264: Wash skin thoroughly after handling. [2] * P280: Wear protective gloves/ eye protection/ face protection. [2] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] Always consult the Safety Data Sheet (SDS) before handling this chemical.

-

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis from common precursors and the presence of multiple reactive sites make it an attractive starting material for the development of novel heterocyclic compounds with potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of new drug candidates.

References

-

Stenutz, R. This compound. NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

ChemSynthesis. methyl 1H-pyrrole-3-carboxylate. [Link]

-

ResearchGate. Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. [Link]

Sources

Methyl 5-methyl-1H-pyrrole-3-carboxylate structure and bonding

An In-depth Technical Guide to the Structure and Bonding of Methyl 5-methyl-1H-pyrrole-3-carboxylate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical analysis of this compound, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental structure, the nuances of its chemical bonding, its spectroscopic signature, and its significance as a synthetic building block.

Core Molecular Profile

This compound is a disubstituted pyrrole derivative. The pyrrole ring is a foundational five-membered aromatic heterocycle integral to a vast array of biologically active molecules, including natural products like heme and chlorophyll, as well as numerous pharmaceuticals.[1][2] The specific substitution pattern of this compound—an electron-donating methyl group at the C5 position and an electron-withdrawing methyl carboxylate group at the C3 position—creates a unique electronic environment that dictates its chemical behavior and utility in synthesis.

Table 1: Chemical Identity

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 40611-76-5[3][4] |

| Molecular Formula | C₇H₉NO₂[3] |

| Molecular Weight | 139.15 g/mol [3][4] |

| 2D Structure |

Molecular Structure and Chemical Bonding

The chemical properties of this compound are a direct consequence of its electronic structure and bonding, which is dominated by the aromaticity of the pyrrole ring.

Aromaticity and the Pyrrole π-System

The pyrrole ring is aromatic, fulfilling Hückel's criteria for aromaticity: it is cyclic, planar, fully conjugated, and possesses 6 π-electrons (a [4n+2] system where n=1).[5][6]

-

Hybridization: All four carbon atoms and the nitrogen atom of the ring are sp² hybridized. This orbital arrangement results in a planar sigma (σ) bond framework.

-

π-Electron System: Each ring atom contributes one p-orbital perpendicular to the molecular plane. The four carbon atoms each contribute one electron, and the nitrogen atom contributes its lone pair of electrons, creating a delocalized 6-π-electron system above and below the plane of the ring.[6] This delocalization is the source of pyrrole's aromatic stability and characteristic reactivity.

Caption: Sigma framework and delocalized π-system of the pyrrole ring.

Influence of Substituents on Electronic Structure

The two substituents modulate the electron density of the aromatic ring in opposing ways:

-

5-Methyl Group (-CH₃): This is a weak electron-donating group through induction and hyperconjugation. It slightly increases the electron density of the pyrrole ring, particularly at the ortho (C4) and para (C2) positions relative to itself. The introduction of a methyl group can influence pharmacokinetic properties in drug design.[7]

-

3-Methyl Carboxylate Group (-COOCH₃): This is an electron-withdrawing group due to the electronegativity of the oxygen atoms (inductive effect) and resonance delocalization of the ring's π-electrons into the carbonyl group. This effect deactivates the ring towards electrophilic attack and directs incoming electrophiles away from the C2 and C4 positions.

This push-pull electronic arrangement makes the molecule an interesting and versatile building block for more complex structures.

Intermolecular Bonding

The primary intermolecular force for this compound is hydrogen bonding, mediated by the N-H group. The N-H proton can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as an acceptor. This leads to the formation of dimers or polymeric chains in the solid state, influencing physical properties like melting point.

Spectroscopic Characterization

The structure of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups on standard pyrrole spectra.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each unique proton environment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | ~8.0 - 9.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Ring H (C2 or C4) | ~6.8 - 7.2 | Singlet / Doublet | The precise shifts depend on the combined electronic effects. |

| Ring H (C2 or C4) | ~6.0 - 6.5 | Singlet / Doublet | One proton is typically more shielded than the other. |

| Ester -OCH₃ | ~3.7 | Singlet | Typical for methyl esters. |

| Ring -CH₃ (C5) | ~2.2 | Singlet | Typical for a methyl group on an aromatic ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | 160 - 170 | Carbonyl carbons are significantly deshielded.[8] |

| C5 (bearing -CH₃) | 135 - 145 | Substituted aromatic carbon. |

| C2 | 120 - 130 | Aromatic carbon adjacent to nitrogen. |

| C3 (bearing -COOMe) | 115 - 125 | Substituted aromatic carbon. |

| C4 | 105 - 115 | Aromatic carbon. |

| Ester -OCH₃ | 50 - 55 | Typical for an ester methoxy group.[8] |

| Ring -CH₃ | 10 - 15 | Typical for a methyl group on a heterocycle. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

| Functional Group | Absorption Range (cm⁻¹) | Intensity/Shape |

| N-H Stretch | 3300 - 3500 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1700 - 1730 | Strong, Sharp[9] |

| C=C Stretch (Aromatic Ring) | 1400 - 1600 | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Mass Spectrometry

In mass spectrometry, the molecule will exhibit a molecular ion peak corresponding to its molecular weight.

-

Molecular Ion (M⁺): m/z ≈ 139.06

-

Key Fragmentation: Common fragmentation patterns for pyrroles can be complex, but likely fragments would involve the loss of the methoxy group (-•OCH₃, M-31) or the entire methoxycarbonyl group (-•COOCH₃, M-59).

Synthesis and Reactivity

The utility of this compound in drug development stems from its accessible synthesis and predictable reactivity.[10]

General Synthetic Approach

Substituted pyrroles are commonly synthesized via condensation reactions. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a classic and effective method. For this specific molecule, a plausible route involves the reaction of an appropriately substituted 1,4-dicarbonyl precursor with an ammonia source.

Caption: A generalized Paal-Knorr workflow for pyrrole synthesis.

Modern synthetic methods also employ multi-component or cycloaddition reactions to build the pyrrole core efficiently.[2][11]

Chemical Reactivity

The reactivity of the pyrrole ring is governed by its electron-rich aromatic character. It readily undergoes electrophilic aromatic substitution.

-

Site of Electrophilic Attack: In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 position due to the superior stability of the resulting cationic intermediate. In this molecule, the directing effects of the two substituents are crucial. The electron-donating methyl group at C5 activates the C4 position, while the electron-withdrawing ester at C3 deactivates the C2 and C4 positions. The overall outcome of an electrophilic substitution reaction will depend on the specific electrophile and reaction conditions, but the C4 and C2 positions remain the most likely sites of reaction.

-

N-H Reactivity: The N-H proton is weakly acidic (pKa ≈ 17.5 in unsubstituted pyrrole) and can be removed by a strong base, generating a pyrrolide anion.[5] This anion is a potent nucleophile and can be alkylated or acylated at the nitrogen atom.

-

Ester Group Reactivity: The methyl ester group can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid or amidation to form an amide. This functional handle is invaluable for further synthetic elaboration.[12]

Conclusion: A Versatile Heterocyclic Scaffold

This compound embodies the structural and electronic features that make the pyrrole nucleus a "privileged structure" in medicinal chemistry.[1] Its defined aromaticity, modulated by the dual-functionality of its substituents, provides a stable and predictable platform for chemical synthesis. A thorough understanding of its bonding, spectroscopic properties, and reactivity is essential for scientists aiming to leverage this molecule as a key intermediate in the design and development of novel therapeutics and advanced organic materials.

References

-

Lopchuk, J. M., et al. (2014). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o338. Available at: [Link]

-

Stenutz, R. (n.d.). This compound. Stenutz. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). HMDB. Available at: [Link]

-

Chemsrc. (n.d.). This compound. Chemsrc.com. Available at: [Link]

-

PubChem. (n.d.). methyl 1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

ChemSynthesis. (n.d.). methyl 1H-pyrrole-3-carboxylate. ChemSynthesis.com. Available at: [Link]

-

Supporting Information for scientific paper. (n.d.). Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl... ResearchGate. Available at: [Link]

-

Mol-Instincts. (n.d.). Compound characteristics. Mol-Instincts. Available at: [Link]

-

Bansal, Y., & Kumar, M. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15778-15793. Available at: [Link]

-

Plech, T., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5557. Available at: [Link]

-

MDPI. (2023). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI.com. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole, 1-methyl-. NIST WebBook. Available at: [Link]

-

Zhang, Y. L., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Available at: [Link]

-

MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.com. Available at: [Link]

-

Wikipedia. (n.d.). Pyrrole. Wikipedia. Available at: [Link]

-

P.A.S.T.I.S. (n.d.). Table of Characteristic IR Absorptions. University of Pardubice. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST WebBook. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole, 1-methyl-. NIST WebBook. Available at: [Link]

-

SpectraBase. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-5-oxo-1,2-diphenyl-, methyl ester. SpectraBase. Available at: [Link]

-

SpectraBase. (n.d.). 4-Acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid ethyl ester. SpectraBase. Available at: [Link]

-

SpectraBase. (n.d.). 1H-pyrrole-3-carboxylic acid, 2,5-dimethyl-4-(4-methylphenyl)-, methyl ester. SpectraBase. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Master Organic Chemistry. (2017). Rules for Aromaticity: The 4 Key Factors. Master Organic Chemistry. Available at: [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

-

Nature. (2022). Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Nature Communications. Available at: [Link]

-

MDPI. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. MDPI.com. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. This compound [stenutz.eu]

- 4. This compound | CAS#:40611-76-5 | Chemsrc [chemsrc.com]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemscene.com [chemscene.com]

- 11. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Solubility Profile of Methyl 5-methyl-1H-pyrrole-3-carboxylate in Organic Solvents: A Technical Guide

An In-Depth Technical Guide for Researchers

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its journey through drug discovery and development, impacting everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 5-methyl-1H-pyrrole-3-carboxylate (CAS No: 40611-76-5), a heterocyclic compound of interest in medicinal chemistry.[1][2] We will explore the molecular properties governing its solubility, predict its behavior in a range of common organic solvents based on first principles, and provide a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding and practical framework for working with this and similar pyrrole derivatives.

Introduction: The Critical Role of Solubility

In the realm of chemical synthesis and pharmaceutical science, solubility is not merely a physical constant but a pivotal factor that dictates the feasibility and efficiency of numerous processes. For a compound like this compound, understanding its solubility is essential for:

-

Synthetic Chemistry: Selecting appropriate solvents for reactions to ensure homogeneity, optimal reaction rates, and minimal side-product formation.

-

Purification: Designing effective crystallization or chromatography protocols, where differential solubility is the cornerstone of separation.[3]

-

Formulation Development: Creating stable and bioavailable drug products requires a solvent system in which the API can be dissolved at the desired concentration.

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC and NMR requires knowledge of suitable solvents.[4]

This guide moves beyond a simple data table to explain the underlying principles that govern the dissolution of this specific molecule, empowering scientists to make informed decisions in the laboratory.

Physicochemical Profile of the Solute and Solvents

The principle of "like dissolves like" is the foundation for predicting solubility.[4][5] This requires a thorough understanding of the structural and electronic properties of both the solute and the solvent.

Solute: this compound

Structural Analysis:

The molecule's structure contains several key functional groups that dictate its polarity and hydrogen bonding capabilities:

-

Pyrrole Ring: The five-membered aromatic ring is fundamentally a polar structure. The nitrogen atom contains a lone pair of electrons contributing to the aromatic system, and the N-H proton is moderately acidic (pKa of pyrrole itself is ~17.5), making it a potential hydrogen bond donor .[7]

-

Methyl Ester Group (-COOCH₃): This is a strongly polar group. The carbonyl oxygen (C=O) and the ether oxygen (-O-) are both effective hydrogen bond acceptors .

-

Methyl Groups (-CH₃): The two methyl groups (one on the ring, one on the ester) are nonpolar and contribute to the molecule's lipophilicity or "oil-loving" character.

The interplay between the polar, hydrogen-bonding capable regions (N-H, ester) and the nonpolar regions (methyl groups, C-H bonds of the ring) suggests that this compound is a molecule of intermediate polarity .

Organic Solvents: A Comparative Overview

The choice of solvent is paramount. The following table categorizes common laboratory solvents by their properties, which are crucial for predicting their interaction with the solute.

| Solvent | Class | Polarity Index | Dielectric Constant (ε) | H-Bonding |

| Hexane | Nonpolar | 0.1 | 1.9 | None |

| Toluene | Nonpolar | 2.4 | 2.4 | None |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.1 | Acceptor (weak) |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | Acceptor |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | 6.0 | Acceptor |

| Acetone | Polar Aprotic | 5.1 | 21 | Acceptor |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | Acceptor |

| Ethanol (EtOH) | Polar Protic | 4.3 | 24.5 | Donor & Acceptor |

| Methanol (MeOH) | Polar Protic | 5.1 | 32.7 | Donor & Acceptor |

| Water | Polar Protic | 10.2 | 80.1 | Donor & Acceptor |

Theoretical Solubility Profile and Rationale

Based on the "like dissolves like" principle, we can predict the solubility of this compound. The molecule's intermediate polarity, with both hydrogen bond donor (N-H) and acceptor (C=O) sites, suggests it will be most soluble in solvents that can engage in these interactions.

| Solvent | Predicted Solubility | Rationale |

| Hexane/Toluene | Low | These nonpolar solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions with the polar ester and pyrrole N-H groups. Dissolution would be entropically and enthalpically unfavorable. |

| Dichloromethane (DCM) | Moderate to High | DCM is a polar aprotic solvent that can effectively solvate the polar regions of the molecule through dipole-dipole interactions. Its use as a solvent in the synthesis of related compounds supports this prediction.[8] |

| Ethyl Acetate (EtOAc) | High | Ethyl acetate's structure includes a carbonyl group, making it a good hydrogen bond acceptor for the pyrrole's N-H. Its overall moderate polarity matches well with the solute. It is commonly used for extraction and chromatography of pyrrole derivatives.[9] |

| Acetone/THF | High | Similar to ethyl acetate, these polar aprotic solvents are excellent hydrogen bond acceptors and have sufficient polarity to dissolve the molecule effectively. |

| Acetonitrile (ACN) | Moderate to High | ACN is highly polar and can act as a hydrogen bond acceptor. It is often used as a reaction solvent for pyrrole synthesis.[1] |

| Methanol/Ethanol | High | These polar protic solvents are excellent candidates. They can act as both hydrogen bond donors (to the ester oxygens) and acceptors (from the pyrrole N-H), leading to strong, stabilizing solute-solvent interactions. Recrystallization from ethanol is common for similar structures, indicating good solubility at higher temperatures and moderate solubility at room temperature.[8][10] |

| Water | Very Low | Despite its ability to form hydrogen bonds, the nonpolar character of the two methyl groups and the hydrocarbon backbone of the pyrrole ring will likely make the energy cost of creating a cavity in the highly structured water network too high, leading to poor solubility. |

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to quantitative data, a robust experimental protocol is necessary. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[3]

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of a chosen solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 298.15 K or 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4] The rate of dissolution is usually rapid, but achieving true thermodynamic equilibrium can take time.[11]

-

Phase Separation: After equilibration, stop the shaking and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of the solute.

-

Calculation: Calculate the solubility (S) in units of mg/mL or mol/L using the measured concentration and the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Thermodynamics of Dissolution

Solubility is fundamentally a thermodynamic process. The spontaneity of dissolution is determined by the Gibbs free energy change (ΔG), which incorporates enthalpy (ΔH) and entropy (ΔS) changes.[3]

ΔG = ΔH - TΔS

-

Enthalpy of Solution (ΔH): This represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. For most solids dissolving in organic solvents, this process is endothermic (ΔH > 0), meaning heat is absorbed.

-

Entropy of Solution (ΔS): This reflects the change in disorder. Typically, dissolving a structured solid into a liquid solvent increases disorder (ΔS > 0), which favors the dissolution process.

Studies on structurally similar pyrrole derivatives show that the dissolution process is generally endothermic and can be either entropy-driven or enthalpy-driven depending on the specific solvent-solute interactions.[12] For example, strong hydrogen bonding between the solute and a solvent like ethanol would result in a more favorable (less positive) enthalpy change.

Data Analysis and Thermodynamic Modeling

By measuring solubility at different temperatures, key thermodynamic parameters can be calculated using the van 't Hoff equation.[3] This provides deeper insight into the dissolution process.

Caption: Logical flow from experimental solubility data to thermodynamic parameters.

Conclusion

For drug development professionals and researchers, the provided experimental protocol offers a clear and reliable pathway to obtaining the precise quantitative data necessary for process development, formulation, and further research. Understanding the "why" behind these solubility properties through the lens of molecular interactions and thermodynamics is key to leveraging this compound to its full potential.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

Unspecified. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). methyl 1H-pyrrole-3-carboxylate. PubChem. Available at: [Link]

-

Stenutz, R. (n.d.). This compound. Stenutz. Available at: [Link]

-

Chemsrc. (2025). This compound. Available at: [Link]

-

INIS-IAEA. (n.d.). Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. Available at: [Link]

-

Wikipedia. (n.d.). Pyrrole. Available at: [Link]

-

ChemSynthesis. (2025). methyl 1H-pyrrole-3-carboxylate. Available at: [Link]

-

MIT OpenCourseWare. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. YouTube. Available at: [Link]

-

ResearchGate. (2025). Thermodynamics of molecular solids in organic solvents. Available at: [Link]

-

MDPI. (2023). Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at: [Link]

-

ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Available at: [Link]

-

PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Available at: [Link]

-

ResearchGate. (2025). Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. Available at: [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Available at: [Link]

-

ResearchGate. (2025). (PDF) Recyclization of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates in reaction with monosubstituted hydrazines. Available at: [Link]

Sources

- 1. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. This compound [stenutz.eu]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Analysis of Methyl 5-methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for methyl 5-methyl-1H-pyrrole-3-carboxylate (CAS No. 40611-76-5), a key heterocyclic building block in medicinal chemistry and materials science. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as an essential resource for the structural elucidation and characterization of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for researchers.

Introduction: The Significance of this compound

This compound, with a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol , belongs to the pyrrole class of heterocyclic compounds.[1] The pyrrole ring is a fundamental motif in a vast array of natural products, pharmaceuticals, and functional materials. The strategic placement of a methyl group at the 5-position and a methyl carboxylate at the 3-position imparts specific electronic and steric properties to the molecule, making it a versatile intermediate for the synthesis of more complex molecular architectures. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization in research and development. This guide provides the foundational spectroscopic knowledge necessary for such characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

-

Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

¹H NMR:

-

Pulse Angle: 30-45°

-

Spectral Width: 12-16 ppm

-

Relaxation Delay: 1-5 seconds

-

-

¹³C NMR:

-

Technique: Proton-decoupled

-

Spectral Width: 0-220 ppm

-

Relaxation Delay: 2-5 seconds

-

Caption: Workflow for NMR analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH | 8.0 - 9.0 | Broad Singlet | 1H |

| H-2 | ~7.4 | Doublet | 1H |

| H-4 | ~6.6 | Doublet | 1H |

| OCH₃ | ~3.8 | Singlet | 3H |

| C₅-CH₃ | ~2.2 | Singlet | 3H |

Interpretation:

-

The NH proton is expected to be the most downfield signal due to its attachment to the electronegative nitrogen atom and its involvement in the aromatic system. Its broadness is a result of quadrupole broadening from the nitrogen and potential hydrogen bonding.

-

The pyrrole ring protons (H-2 and H-4) will appear as doublets due to coupling with each other. H-2 is expected to be further downfield than H-4 because of its proximity to the electron-withdrawing ester group. The coupling constant (J-value) between these two protons would be in the range of 2-4 Hz.[2]

-

The methoxy (OCH₃) protons of the ester group will appear as a sharp singlet, as there are no adjacent protons to couple with.

-

The methyl (C₅-CH₃) protons attached to the pyrrole ring will also be a singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 160 - 170 |

| C-5 | 130 - 140 |

| C-2 | 120 - 130 |

| C-3 | 110 - 120 |

| C-4 | 105 - 115 |

| OCH₃ | 50 - 60 |

| C₅-CH₃ | 10 - 15 |

Interpretation:

-

The carbonyl carbon of the ester is the most deshielded and will appear at the lowest field (highest ppm value).[3][4]

-

The pyrrole ring carbons will resonate in the aromatic region. C-5, being attached to the nitrogen and a methyl group, is expected to be downfield. C-2 and C-3 are influenced by the ester group, while C-4 is the most shielded of the ring carbons.[4]

-

The methoxy (OCH₃) carbon will appear in the typical range for an sp³ carbon attached to an oxygen atom.[3]

-

The methyl (C₅-CH₃) carbon will be the most shielded carbon, appearing at the highest field (lowest ppm value).[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer.

Caption: Workflow for IR analysis.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1680 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Interpretation:

-

A broad band in the 3200-3400 cm⁻¹ region is characteristic of the N-H stretching vibration , often broadened by hydrogen bonding.[6]

-

Absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H stretching , while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretching from the methyl groups.[7]

-

A very strong and sharp absorption in the 1680-1720 cm⁻¹ range is a definitive indicator of the carbonyl (C=O) stretch of the ester group.[7][8]

-

The aromatic C=C stretching vibrations of the pyrrole ring typically appear in the 1500-1600 cm⁻¹ region.[9]

-

A strong band in the 1200-1300 cm⁻¹ region is attributed to the C-O stretching of the ester.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

-

Introduce a small amount of the sample into the mass spectrometer.

-

The sample is vaporized and then ionized.

-

The resulting ions are separated based on their m/z ratio and detected.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): For this compound (C₇H₉NO₂), the molecular ion peak is expected at m/z = 139 . This corresponds to the molecular weight of the compound.[1]

-

Major Fragmentation Pathways: Under EI conditions, the molecular ion can fragment in predictable ways.

-

Loss of a methoxy group (-OCH₃): A significant fragment would be observed at m/z = 108 (139 - 31).

-

Loss of the entire ester group (-COOCH₃): This would result in a fragment at m/z = 80 (139 - 59).

-

Loss of a methyl radical (-CH₃) from the pyrrole ring: A peak at m/z = 124 (139 - 15) may be present.[10][11][12][13]

-

Caption: Predicted MS fragmentation.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the precise connectivity of atoms. IR spectroscopy confirms the presence of key functional groups, such as the N-H and ester C=O bonds. Mass spectrometry provides the definitive molecular weight and insights into the molecule's stability and fragmentation patterns. By integrating the data from these three powerful analytical techniques, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent research and development endeavors.

References

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

-

G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 939-944. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shifts and coupling constants for protons of new formed pyrrole ring in compounds 7a,b. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-5-oxo-1,2-diphenyl-, methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-pyrrole-3-carboxylic acid, 2,5-dimethyl-4-(4-methylphenyl)-, methyl ester. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

- Google Patents. (2019). WO2019106004A1 - Novel substituted pyrrolo [2, 3-d] pyrimidine compounds and their use as kinase inhibitors.

Sources

- 1. This compound [stenutz.eu]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. eng.uc.edu [eng.uc.edu]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. scienceready.com.au [scienceready.com.au]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. youtube.com [youtube.com]

theoretical properties of substituted pyrrole-3-carboxylates

An In-Depth Technical Guide to the Theoretical Properties of Substituted Pyrrole-3-Carboxylates

Foreword: From Core Scaffold to Pharmacological Powerhouse

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties, arising from the five-membered aromatic system containing a nitrogen heteroatom, make it a privileged scaffold in drug design.[4][5] When functionalized with a carboxylate group at the 3-position, the resulting pyrrole-3-carboxylate core becomes a particularly versatile template. This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond synthetic protocols to explore the foundational theoretical properties that govern the behavior of these molecules. Understanding the interplay of electron density, substituent effects, and molecular orbital energies is paramount to rationally designing next-generation therapeutics. By delving into the why behind their observed reactivity and biological activity, we can unlock the full potential of this remarkable heterocyclic system.

The Electronic Landscape of the Pyrrole-3-Carboxylate Core

The reactivity and biological interactions of any molecule are fundamentally dictated by its electronic structure. For pyrrole-3-carboxylates, this landscape is a delicate balance between the inherent aromaticity of the pyrrole ring and the electronic influence of its substituents.

Aromaticity and Electron Distribution

Pyrrole is an aromatic heterocycle, fulfilling Hückel's rule with a sextet of six delocalized π-electrons.[4][6] The nitrogen atom contributes its lone pair to the aromatic system, resulting in a π-excessive ring with a higher electron density than benzene.[4] This π-excessive nature is the primary driver of its chemistry. The nitrogen atom's involvement in aromaticity renders it significantly less basic than typical amines.[7]

The introduction of a carboxylate group (-COOH or -COOR) at the C3 position acts as an electron-withdrawing group (EWG) through resonance and inductive effects. This significantly modulates the electron density of the ring, influencing its reactivity and intermolecular interactions.

Caption: Core electronic features of the pyrrole-3-carboxylate scaffold.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic properties.[8][9]

-

HOMO: Represents the ability to donate electrons. A higher HOMO energy level indicates a greater propensity to react with electrophiles and to be oxidized.

-

LUMO: Represents the ability to accept electrons. A lower LUMO energy level suggests a greater propensity to react with nucleophiles and to be reduced.

-

HOMO-LUMO Gap (Egap): This energy difference is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.[10][11] It is also directly related to the electronic absorption properties of the molecule.